molecular formula C19H28N4O3 B5370242 N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5370242
M. Wt: 360.5 g/mol
InChI Key: CPEDSCIBTLEUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with dimethyl and propylcarbamoyl groups, along with a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the dimethyl and propylcarbamoyl groups, and attachment of the phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N1,N1-DIMETHYL-N4-[2-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE
  • N1,N1-DIMETHYL-N4-[2-(ETHYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE

Uniqueness: N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE is unique due to the presence of the propylcarbamoyl group, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness can be leveraged in designing compounds with specific desired effects in various applications.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-[2-(propylcarbamoyl)phenyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-4-11-20-18(25)15-7-5-6-8-16(15)21-17(24)14-9-12-23(13-10-14)19(26)22(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEDSCIBTLEUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.